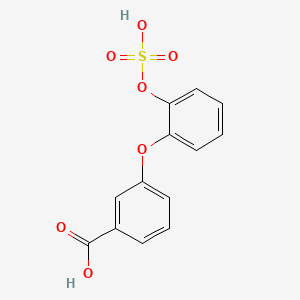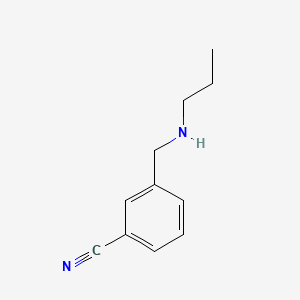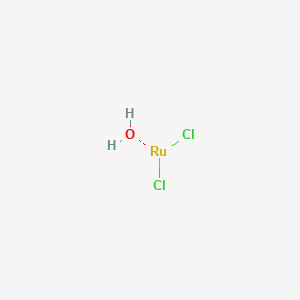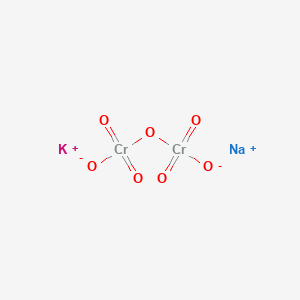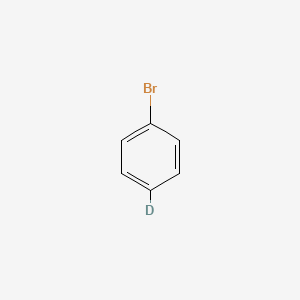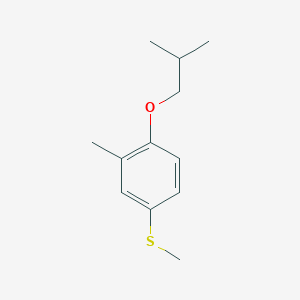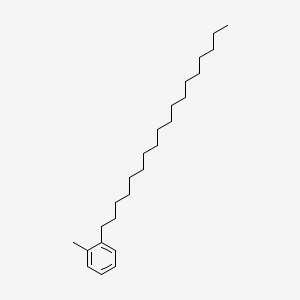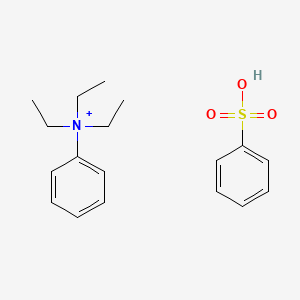
Isoheptyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoheptyl acrylate is an organic compound with the molecular formula C10H18O2. It is an ester derived from acrylic acid and isoheptyl alcohol. This compound is part of the acrylate family, which is known for its versatility and wide range of applications in various industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Isoheptyl acrylate can be synthesized through the esterification of acrylic acid with isoheptyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using continuous esterification processes. These processes often employ acidic ion-exchange resins as catalysts to enhance the reaction rate and yield. The reaction mixture is continuously fed into a reactor, and the product is separated and purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Isoheptyl acrylate undergoes various chemical reactions, including:
Polymerization: This compound can polymerize to form poly(this compound), which is used in coatings and adhesives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen bromide or chlorine.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, UV light, or heat.
Hydrolysis: Catalyzed by acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Acrylic acid and isoheptyl alcohol
Addition Reactions: Haloalkanes or other addition products depending on the reagent used.
Applications De Recherche Scientifique
Isoheptyl acrylate has numerous applications in scientific research and industry:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers for coatings, adhesives, and sealants.
Biology: Employed in the development of biomedical materials, such as hydrogels and drug delivery systems.
Medicine: Investigated for its potential use in medical adhesives and wound dressings.
Industry: Utilized in the production of pressure-sensitive adhesives, paints, and coatings.
Mécanisme D'action
Isoheptyl acrylate exerts its effects primarily through its ability to polymerize and form cross-linked networks. The double bond in the acrylate group is highly reactive and can undergo free radical polymerization, leading to the formation of long polymer chains. These polymers can interact with various substrates, providing adhesion, flexibility, and durability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl acrylate
- Ethyl acrylate
- Methyl acrylate
- 2-Ethylhexyl acrylate
Uniqueness
Isoheptyl acrylate is unique due to its specific alkyl chain length, which imparts distinct properties to the resulting polymers. Compared to other acrylates, this compound provides a balance between flexibility and hardness, making it suitable for applications requiring both durability and elasticity .
Propriétés
Numéro CAS |
1434638-53-5 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
5-methylhexyl prop-2-enoate |
InChI |
InChI=1S/C10H18O2/c1-4-10(11)12-8-6-5-7-9(2)3/h4,9H,1,5-8H2,2-3H3 |
Clé InChI |
BUIZICPOJVBQGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




